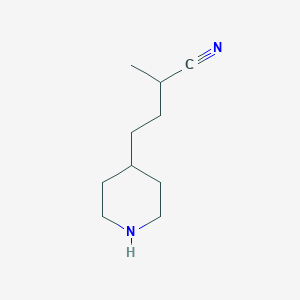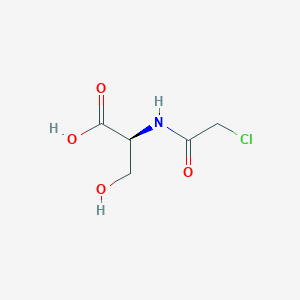
(2-chloroacetyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloroacetyl)-L-serine is an organic compound that features a serine amino acid residue modified with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroacetyl)-L-serine typically involves the reaction of L-serine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve L-serine in water.
- Add sodium hydroxide to the solution to maintain a basic pH.
- Slowly add chloroacetyl chloride to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by precipitation or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-chloroacetyl)-L-serine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to yield L-serine and chloroacetic acid.
Oxidation and Reduction: The serine residue can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., cysteine). The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Substituted serine derivatives.
Hydrolysis: L-serine and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of serine.
Scientific Research Applications
(2-chloroacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.
Biochemistry: The compound can serve as a probe to study enzyme mechanisms and protein interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloroacetyl)-L-serine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The chloroacetyl group can react with nucleophilic amino acid residues (e.g., cysteine or lysine) in the enzyme, leading to inhibition of enzyme activity. This covalent modification can disrupt the enzyme’s function and provide insights into its catalytic mechanism.
Comparison with Similar Compounds
Similar Compounds
(2-chloroacetyl)-D-serine: The D-enantiomer of (2-chloroacetyl)-L-serine, which may have different biological activities.
(2-chloroacetyl)-glycine: A similar compound with glycine instead of serine.
(2-chloroacetyl)-alanine: A similar compound with alanine instead of serine.
Uniqueness
This compound is unique due to the presence of the serine residue, which contains a hydroxyl group that can participate in hydrogen bonding and other interactions. This makes it a versatile building block for the synthesis of complex molecules and a valuable tool in biochemical research.
Properties
Molecular Formula |
C5H8ClNO4 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
SGCJRDDJGFXEAB-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


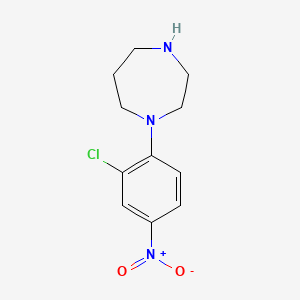
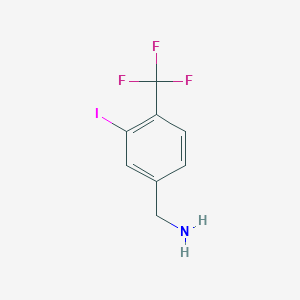

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
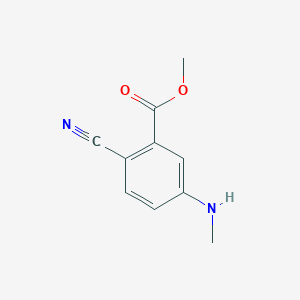
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
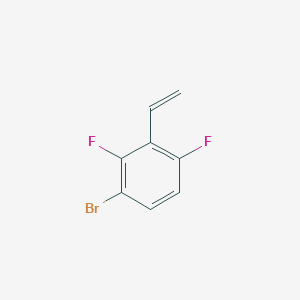
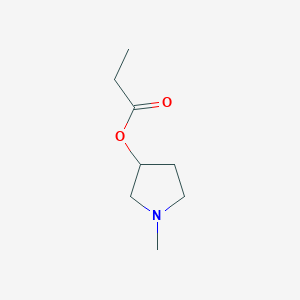
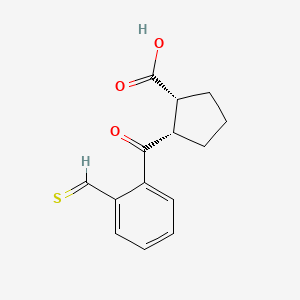
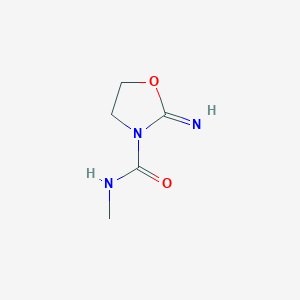

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
